![molecular formula C12H18N4 B2773369 N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 924872-05-9](/img/structure/B2773369.png)
N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in the pharmaceutical industry .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. For instance, N-(1H-benzimidazol-2-yl)-N’-phenylurea was synthesized by reacting 2-aminobenzimidazole with a little excess of triethylorthopropionate .Molecular Structure Analysis
The structure and conformation of benzimidazole derivatives can be determined using techniques like 1H and 13C NMR and X-ray diffraction .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield the corresponding N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine .Wissenschaftliche Forschungsanwendungen
Green Synthesis of Novel Compounds
Benzimidazoles, which include compounds like N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine, are pivotal in experimental drug design due to their unique and versatile scaffolds. A study by Nikpassand and Pirdelzendeh (2016) highlights the synthesis of novel series of benzimidazoles using a green chemistry approach. This approach employs catalytic amounts of 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)Br in a one-pot procedure without additional organic solvents and oxidants, indicating an environmentally friendly method for synthesizing structurally diverse benzimidazole derivatives (Nikpassand & Pirdelzendeh, 2016).
Development of Thermally Stable Polyimides
The research by Ghaemy and Alizadeh (2009) focuses on synthesizing soluble and thermally stable polyimides from an unsymmetrical diamine containing a triaryl imidazole pendant group. This innovative approach to polymer synthesis underscores the importance of N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine derivatives in creating materials with excellent solubility and high thermal stability, showcasing potential applications in the development of high-performance polymers (Ghaemy & Alizadeh, 2009).
Synthesis of Fluorinated Polyimides
Another study conducted by Banerjee et al. (2003) explores the synthesis of fluorinated polyimides derived from novel diamine monomers, including derivatives of N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine. These polyimides exhibit low water absorption rates and low dielectric constants, indicating their potential use in electronic applications due to their high thermal stability and unique electrical properties (Banerjee et al., 2003).
Metal Coordination and Polymerization Catalysts
Research by Attandoh et al. (2014) demonstrates the versatility of benzimidazole derivatives in coordinating with Zn(II) and Cu(II) carboxylates to form complexes that catalyze the ring-opening polymerization of ε-caprolactone. This study showcases the application of benzimidazole-based ligands in catalysis, providing insights into the development of efficient catalysts for polymer synthesis (Attandoh et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Research into benzimidazole derivatives is ongoing, with new compounds being synthesized and tested for various biological activities. For instance, new benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity . Future research may focus on developing benzimidazole derivatives with improved safety and efficacy for various therapeutic applications .
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-16(2)9-5-8-13-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVLSCXTMGXAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.